molecular formula C9H17N B1651291 Spiro[3.5]nonan-6-amine CAS No. 1255099-64-9

Spiro[3.5]nonan-6-amine

Cat. No.: B1651291
CAS No.: 1255099-64-9
M. Wt: 139.24
InChI Key: SGIHGHIMPCGIBG-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-6-amine is a cyclic amine compound characterized by its unique spirocyclic structure. This structure consists of a nonane ring fused with an amino group at the sixth position, creating a spiro linkage. The compound’s distinct configuration makes it an attractive target for various fields of research, including biomedical, pharmaceutical, materials science, and catalysis.

Scientific Research Applications

Spiro[3.5]nonan-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in materials science for the development of advanced materials and catalysts

Safety and Hazards

The safety information for 6-Amino-spiro[3.5]nonane indicates that it is associated with several hazards. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H315, H318, and H335 suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Spiro[3.5]nonan-6-amine, also known as 6-Amino-spiro[3.5]nonane or spiro[3.5]nonan-8-amine, is a cyclic amine compound

Mode of Action

The exact mode of action of Spiro[3 These compounds showed only micromolar Ki value by in vitro α7 nAChR binding test, which may indicate the form of active metabolite play a role in their in vitro analgesic activities .

Biochemical Pathways

The specific biochemical pathways affected by Spiro[3

Result of Action

The molecular and cellular effects of Spiro[3

Biochemical Analysis

Biochemical Properties

Spiro[3.5]nonan-6-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s unique spirocyclic structure allows it to form stable complexes with enzymes, potentially inhibiting or activating their functions. For instance, this compound has been shown to interact with aminotransferases, which are enzymes involved in amino acid metabolism. These interactions can lead to changes in the enzyme’s activity, affecting the overall metabolic pathways in which they are involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth, differentiation, and apoptosis. By altering the activity of this pathway, this compound can impact cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the expression levels of genes involved in critical cellular processes, such as metabolism and cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and alter the levels of key metabolites. For example, this compound has been shown to influence the urea cycle, a critical pathway for nitrogen metabolism, by interacting with enzymes such as arginase and ornithine transcarbamylase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be actively transported into mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.5]nonan-6-amine typically involves the formation of the spirocyclic structure through radical chemistry. One common method includes the use of free radical reactions to create the spiro linkage. For instance, the intramolecular hydrogen atom transfer (HAT) processes promoted by C-, N-, and O-centered radicals have been shown to be effective for the selective functionalization of unactivated C(sp3)–H bonds .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale radical reactions under controlled conditions. The use of stannyl radical-promoted reactions and other radical cascade processes are common strategies in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.5]nonan-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Comparison with Similar Compounds

  • Spiro[4.4]nonane
  • Spirobiindane
  • Spiro[3.4]octane

Properties

IUPAC Name

spiro[3.5]nonan-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-8-3-1-4-9(7-8)5-2-6-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIHGHIMPCGIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313903
Record name Spiro[3.5]nonan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255099-64-9
Record name Spiro[3.5]nonan-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255099-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]nonan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[3.5]nonan-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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